2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

Antioxidant activity ABTS assay Free radical scavenging

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone (CAS: 33900-74-2; molecular formula C₁₁H₁₄O₆) is a naturally occurring polyphenolic propiophenone derivative isolated from Parinari hypochrysea (Chrysobalanaceae) and Ficus erecta var. beecheyana.

Molecular Formula C11H14O6
Molecular Weight 242.22 g/mol
CAS No. 33900-74-2
Cat. No. B119833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone
CAS33900-74-2
Molecular FormulaC11H14O6
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C(=O)C(CO)O
InChIInChI=1S/C11H14O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,12-13,15H,5H2,1-2H3
InChIKeyQJWLBLCJYZLCLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
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2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone (CAS 33900-74-2): A Multifunctional Natural Polyphenolic Propiophenone for Oxidative Stress and Inflammation Research


2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone (CAS: 33900-74-2; molecular formula C₁₁H₁₄O₆) is a naturally occurring polyphenolic propiophenone derivative isolated from Parinari hypochrysea (Chrysobalanaceae) and Ficus erecta var. beecheyana [1]. The compound exhibits dual functional activities as both an antioxidant and a lipoxygenase inhibitor . Structurally, it features a unique substitution pattern comprising three hydroxyl groups (at positions 2, 3, and 4′) and two methoxy groups (at positions 3′ and 5′) on a propiophenone backbone, a configuration that influences its radical scavenging capacity and enzyme inhibition profile .

Why Generic Substitution with Related Phenolic Antioxidants Fails for 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone Applications


Researchers requiring precise experimental reproducibility should exercise caution when substituting 2,3,4'-trihydroxy-3',5'-dimethoxypropiophenone with structurally related phenolic antioxidants or other propiophenone derivatives. Even among compounds sharing similar phenolic hydroxyl substitution patterns, differences in methoxy group positioning, hydroxylation patterns on the aliphatic chain, and overall electronic distribution can produce substantial variations in radical scavenging kinetics and enzyme inhibition specificity . Furthermore, the compound's dual antioxidant and lipoxygenase inhibitory activities cannot be reliably extrapolated from data on common reference antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or quercetin without direct comparative validation .

Quantitative Differentiation Evidence for 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone Against Comparator Compounds


Superior ABTS Radical Cation Scavenging Activity of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone Compared to Butylated Hydroxytoluene (BHT)

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone demonstrates superior ABTS⁺ radical cation scavenging activity compared to the synthetic antioxidant butylated hydroxytoluene (BHT) under standardized in vitro assay conditions. At an equivalent concentration of 17.5 mM, the target compound achieved 81.1% ABTS⁺ scavenging within one hour, while BHT attained only 58.4% under the same experimental parameters . This represents a relative increase in radical quenching capacity of approximately 39% over the widely used reference antioxidant BHT.

Antioxidant activity ABTS assay Free radical scavenging

Lipoxygenase Inhibitory Activity Profile of 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone

2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone exhibits lipoxygenase inhibitory activity as documented across multiple authoritative compound databases and vendor technical datasheets . The compound has been characterized as a lipoxygenase inhibitor with demonstrated in vitro enzyme inhibition properties. However, it must be noted that specific IC₅₀ values, direct head-to-head comparative data against known lipoxygenase inhibitors (e.g., nordihydroguaiaretic acid, zileuton, or other natural lipoxygenase inhibitors), and detailed enzyme kinetics data were not identified in the available primary literature at the time of this evidence compilation.

Lipoxygenase inhibition Anti-inflammatory Enzyme assay

Recommended Research and Industrial Application Scenarios for 2,3,4'-Trihydroxy-3',5'-dimethoxypropiophenone Based on Verified Differentiation Evidence


Natural Product Antioxidant Screening and Validation Studies Requiring Superior Radical Scavenging Capacity Relative to BHT

Investigators conducting antioxidant screening programs or validation studies can employ 2,3,4'-trihydroxy-3',5'-dimethoxypropiophenone as a test compound where enhanced ABTS⁺ radical cation scavenging activity is required compared to the synthetic reference standard BHT. The compound's demonstrated 81.1% scavenging at 17.5 mM provides a quantitative performance benchmark absent for many structurally related natural propiophenones . This application is particularly relevant for natural product chemistry laboratories characterizing plant-derived antioxidants and comparing their efficacy against established synthetic references.

Lipoxygenase Pathway Research and Mechanistic Studies

The documented lipoxygenase inhibitory activity of 2,3,4'-trihydroxy-3',5'-dimethoxypropiophenone makes it a candidate compound for research focused on the arachidonic acid cascade and leukotriene biosynthesis pathways . Applications may include in vitro enzyme inhibition screening, investigation of natural product-based anti-inflammatory mechanisms, and comparative analysis with other plant-derived lipoxygenase modulators. Researchers should note that while lipoxygenase inhibition is consistently cited across authoritative sources, specific potency metrics require independent verification .

Dual-Activity Compound Libraries for Oxidative Stress and Inflammation Crosstalk Research

For research programs investigating the mechanistic intersection of oxidative stress and inflammatory signaling, 2,3,4'-trihydroxy-3',5'-dimethoxypropiophenone offers a single compound possessing both antioxidant and lipoxygenase inhibitory properties . This dual activity profile enables its use as a tool compound in studies examining redox-dependent regulation of inflammatory pathways, cellular response to combined oxidative and inflammatory stimuli, and the evaluation of multi-target natural product mechanisms without confounding variables introduced by compound mixtures .

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